molecular formula C15H10FN3O B2635168 2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2309747-44-0

2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2635168
CAS RN: 2309747-44-0
M. Wt: 267.263
InChI Key: LEWVLANJWGELRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves a series of reactions. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using a one-pot, three-step cascade process .

Scientific Research Applications

Anticancer Activity

Pyrazoles and their derivatives play a crucial role in medicine. Specifically, they exhibit various biological activities, including anti-tumor effects. Some studies have reported that pyrazole derivatives demonstrate anti-cancer activity against breast cancer cell lines . The synthesized compound’s binding affinity to the human estrogen alpha receptor (ERα) was comparable to that of 4-OHT, a native ligand.

Antibacterial Properties

The compound’s structure suggests potential antibacterial activity. While specific studies on this compound are limited, related pyrazole derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral and Antimicrobial Potential

Heterocyclic compounds, including pyridazine derivatives, exhibit a wide range of biological properties, such as antiviral , antimicrobial , and antitubercular effects. Although direct evidence for this compound is scarce, its structural features align with these activities .

Synthetic Applications

Beyond biological activities, this compound’s synthesis via a two-step reaction (pyrazoline formation followed by oxidative aromatization) highlights its utility in organic synthesis . Researchers can explore its use as a building block for more complex molecules.

Drug Development

Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity. Investigating this compound’s potential as a drug agent could yield promising results .

properties

IUPAC Name

2-(4-fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O/c1-2-7-18-8-9-19-14(15(18)20)10-13(17-19)11-3-5-12(16)6-4-11/h1,3-6,8-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVLANJWGELRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137890352

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